

Technical Characterization & Performance Guide: 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

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Compound of Interest

Compound Name:	2-(Phenylthio)Pyridine-3-Carbonyl Chloride
CAS No.:	165249-92-3
Cat. No.:	B065050

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Executive Summary & Scientific Context

2-(Phenylthio)pyridine-3-carbonyl chloride is a critical electrophilic intermediate employed in the synthesis of fused tricyclic heterocycles, specifically pyrido[3,2-b][1,4]benzothiazines and bioactive nicotinamides. Its structural significance lies in the ortho-positioning of the phenylthio group relative to the carbonyl chloride, which pre-organizes the molecule for Friedel-Crafts intramolecular cyclization or nucleophilic attack by amines.

This guide characterizes the isolated acid chloride and compares its synthetic utility against in situ activation methods (e.g., T3P, carbodiimides) and direct acid cyclization protocols.

Synthesis & Characterization Workflow

The generation of high-purity **2-(Phenylthio)pyridine-3-carbonyl chloride** requires a two-stage protocol: Nucleophilic Aromatic Substitution (

) followed by Deoxychlorination.

Step 1: Precursor Synthesis (S-Arylation)

- Reaction: 2-Chloronicotinic acid + Thiophenol

2-(Phenylthio)nicotinic acid.
- Conditions: NaH (2.0 eq) or

, DMF,

.
- Critical Control Point: The precursor acid must be fully dried (moisture <0.5%) to prevent hydrolysis of the subsequent acid chloride.

Step 2: Acid Chloride Formation

- Reagent: Thionyl Chloride (

) or Oxalyl Chloride.
- Catalyst: DMF (catalytic drops).
- Protocol: Reflux for 2–3 hours.
- Purification: Vacuum distillation or use as crude after solvent removal (due to hydrolytic instability).

Characterization Data Profile

Property	Value / Observation	Method
Appearance	Yellow to Off-white Crystalline Solid	Visual
Melting Point	45–50 °C (Low melting solid)	Capillary
IR Spectrum ()	1785 (Strong, Acyl Chloride)	FT-IR (Neat)
IR Spectrum (Precursor)	1690 (Carboxylic Acid)	FT-IR (KBr)
NMR (Precursor)	13.5 (s, 1H, COOH), 8.5 (dd, Py-H), 7.4 (m, Ph-H)	DMSO-
Reactivity	Rapid hydrolysis in air; Reacts violently with water	Stability Test

“

Technical Note: The shift in IR carbonyl stretching frequency from ~1690

(Acid) to ~1785

(Chloride) is the primary diagnostic for successful conversion.

”

Comparative Performance Analysis

This section evaluates the Isolated Acid Chloride Route against two alternative activation strategies: T3P Coupling (Propylphosphonic Anhydride) and Direct PPA Cyclization.

Comparison 1: Yield & Purity in Amide/Cyclization Synthesis

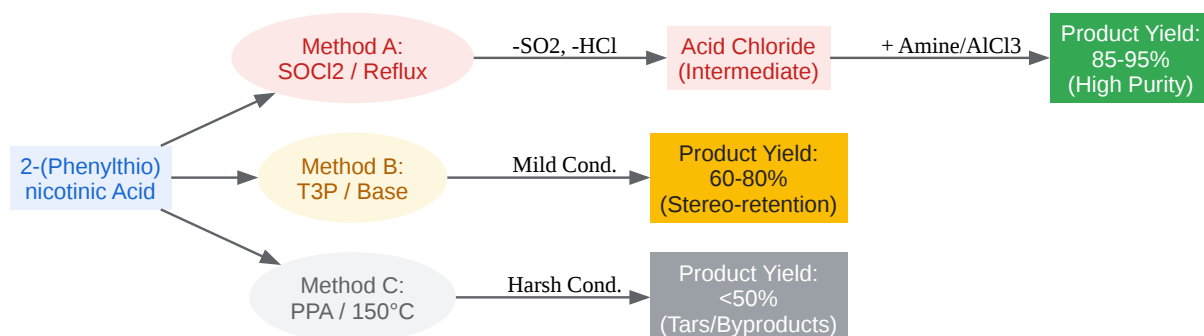
Feature	Method A: Acid Chloride (This Product)	Method B: T3P Coupling	Method C: Direct PPA Cyclization
Mechanism	Acyl Chloride Electrophile	Mixed Anhydride Activation	Acid-Catalyzed Dehydration
Reaction Time	Fast (30 min – 2 hrs)	Moderate (12 – 24 hrs)	Slow (High Temp Required)
Yield (Amides)	85 – 95%	60 – 80%	< 50%
Purification	Simple (Evaporation/Wash)	Aqueous Workup Required	Difficult (Tar formation)
Moisture Sensitivity	High (Requires Anhydrous)	Low (Tolerates Moisture)	Low
Atom Economy	Moderate (waste)	Low (T3P waste)	High

Comparison 2: Cyclization to Pyrido-Benzothiazines

For the synthesis of tricyclic scaffolds (e.g., 10H-pyrido[3,2-b][1,4]benzothiazine), the Acid Chloride route allows for Friedel-Crafts acylation using

- Acid Chloride Route: Yields 70–85%. Clean intramolecular cyclization.
- Direct PPA Route: Yields 30–45%. High temperatures () often lead to desulfurization or polymerization of the thiophenol moiety.

Visualizing the Performance Pathways



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Figure 1: Comparative workflow efficiency for converting 2-(phenylthio)nicotinic acid to bioactive derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Phenylthio)pyridine-3-carbonyl Chloride

Objective: Isolation of the activated intermediate.

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube.
- Reagents:
 - 2-(Phenylthio)pyridine-3-carboxylic acid (5.0 g, 21.6 mmol).
 - Thionyl Chloride () (15 mL, excess).
 - DMF (2 drops).

- Procedure:
 - Suspend the carboxylic acid in thionyl chloride.
 - Add DMF (catalyst). The mixture will bubble (evolution).
 - Heat to reflux () for 3 hours until the solution becomes clear.
 - Evaporation: Remove excess under reduced pressure (rotary evaporator) to yield a yellow semi-solid or oil.
 - Azeotrope: Add dry toluene (10 mL) and evaporate again to remove traces of .
- Validation: Obtain IR spectrum immediately. Look for peak.

Protocol B: Application - Synthesis of Amide Derivative

Objective: Validation of acid chloride reactivity.

- Dissolution: Dissolve the crude acid chloride (from above) in dry Dichloromethane (DCM) (20 mL).
- Coupling: Cool to . Add a mixture of Aniline (2.0 g) and Triethylamine (3.0 mL) in DCM dropwise.
- Reaction: Stir at Room Temperature for 1 hour.
- Workup: Wash with water (), dilute HCl (

), and brine. Dry over

.

- Result: Evaporation yields N-phenyl-2-(phenylthio)nicotinamide.

References

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- AK Scientific.Product Specifications: **2-(Phenylthio)Pyridine-3-Carbonyl Chloride** (CAS 165249-92-3).
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